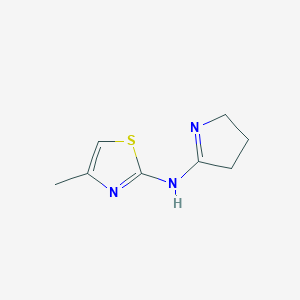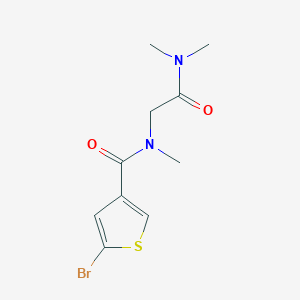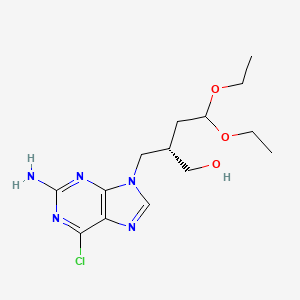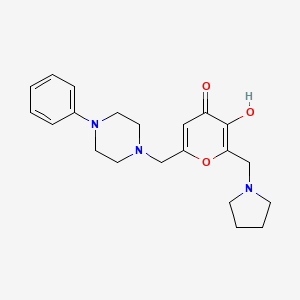
2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a thiazole ring attached to a piperidine ring, which is further substituted with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with thiazole derivatives. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . Another approach involves the reaction of 2,2,6,6-tetramethylpiperidine with thiazole-4-carboxaldehyde under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxone and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like allylic chlorides and heterocyclic thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include hydroxylamines, sulfenamide compounds, and allylated tertiary amines .
Scientific Research Applications
2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a catalyst in drug synthesis.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine involves its interaction with molecular targets and pathways. The compound can act as a catalyst in various chemical reactions, facilitating the formation of desired products. It may also interact with enzymes and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered secondary amine used in the preparation of metallo-amide bases.
2,2,6,6-Tetramethyl-4-piperidinol: Used as an additive for polymer modified hindered amine light stabilizers.
4-Amino-2,2,6,6-tetramethylpiperidine: Known for its use in the synthesis of various organic compounds.
Uniqueness
2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine stands out due to the presence of the thiazole ring, which imparts unique chemical properties and reactivity
Properties
Molecular Formula |
C13H23N3S |
|---|---|
Molecular Weight |
253.41 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-N-(1,3-thiazol-4-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C13H23N3S/c1-12(2)5-10(6-13(3,4)16-12)14-7-11-8-17-9-15-11/h8-10,14,16H,5-7H2,1-4H3 |
InChI Key |
JMWHEPWOWFFEBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC2=CSC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![n-(3-(1h-Pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine](/img/structure/B14898471.png)
![7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B14898477.png)

![4-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14898495.png)








